molecular formula C10H10ClN5S2 B14031481 Dimethyl (6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate

Dimethyl (6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate

Cat. No.: B14031481
M. Wt: 299.8 g/mol
InChI Key: LTJWNXNVIIDRFX-UHFFFAOYSA-N
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Description

Dimethyl (6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyrimidine ring, and a carbonimidodithioate moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the imidazole and pyrimidine rings, followed by the introduction of the carbonimidodithioate group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis often employs optimized reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the imidazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Dimethyl (6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Dimethyl (6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate involves its interaction with specific molecular targets and pathways. The imidazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. The carbonimidodithioate group may also play a role in the compound’s reactivity and biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with an imidazole ring.

    Omeprazole: An antiulcer drug containing a substituted imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with a nitroimidazole moiety.

Uniqueness

Dimethyl (6-(4-chloro-1H-imidazol-1-yl)pyrimidin-4-yl)carbonimidodithioate is unique due to the presence of both imidazole and pyrimidine rings, along with the carbonimidodithioate group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H10ClN5S2

Molecular Weight

299.8 g/mol

IUPAC Name

N-[6-(4-chloroimidazol-1-yl)pyrimidin-4-yl]-1,1-bis(methylsulfanyl)methanimine

InChI

InChI=1S/C10H10ClN5S2/c1-17-10(18-2)15-8-3-9(13-5-12-8)16-4-7(11)14-6-16/h3-6H,1-2H3

InChI Key

LTJWNXNVIIDRFX-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC1=CC(=NC=N1)N2C=C(N=C2)Cl)SC

Origin of Product

United States

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